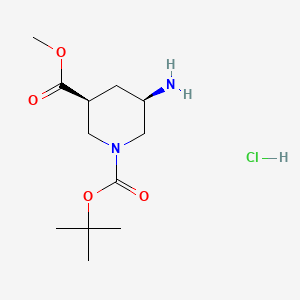

1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride

Description

1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride is a piperidine-based compound with a stereochemically defined structure (3S,5R configuration) and dual carbamate protection. Its molecular formula is C₁₂H₂₂N₂O₄·HCl, with a molecular weight of 294.77 g/mol and CAS number 534572-24-2 . The compound features a tert-butyl group at the 1-position and a methyl ester at the 3-position, with an amino group at the 5-position of the piperidine ring. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications, particularly in drug intermediates or organocatalysis .

Propriétés

Formule moléculaire |

C12H23ClN2O4 |

|---|---|

Poids moléculaire |

294.77 g/mol |

Nom IUPAC |

1-O-tert-butyl 3-O-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m0./s1 |

Clé InChI |

OPUPSKVNCAQGFZ-OULXEKPRSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(=O)OC.Cl |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the piperidine nitrogen, followed by selective functionalization of the ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the amino group is incorporated via reductive amination.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions allow for the replacement of specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in medicinal chemistry.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Piperidine vs. Azetidine/Pyrrolidine Derivatives

- 1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride (Piperidine, 6-membered ring): Exhibits lower ring strain compared to smaller heterocycles, enabling conformational flexibility for target binding. The amino group at position 5 allows for hydrogen bonding in biological systems .

- Azetidine analogs (4-membered ring, e.g., 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate):

Higher ring strain increases reactivity but reduces stability. Used in constrained peptide mimetics . - Pyrrolidine derivatives (5-membered ring, e.g., MK-8353 intermediates):

Intermediate ring strain balances reactivity and stability. Common in ERK inhibitors (e.g., compound 42 in ) due to favorable pharmacokinetics .

Stereochemical Variants

- (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride (Enantiomer): Altered stereochemistry (CAS 1263197-89-2) may lead to divergent biological activity or metabolic pathways .

- cis-5-Hydroxypiperidine derivatives (e.g., 1-tert-butyl 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate): Hydroxyl group replaces amino group, reducing basicity and altering solubility (CAS 1246442-45-4) .

Functional Group Modifications

Protecting Groups

Substituent Effects

- Fluorine-substituted analogs (e.g., 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate, CAS 1241725-68-7):

Fluorine enhances electronegativity, improving membrane permeability and metabolic stability . - Bromo/Chloro derivatives (e.g., 1-tert-butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate, CAS 1100052-64-9): Halogen atoms facilitate cross-coupling reactions in medicinal chemistry .

Activité Biologique

1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound exhibits a variety of biological activities that are being explored in various research contexts.

- Molecular Formula : C₁₂H₂₃ClN₂O₄

- Molecular Weight : 294.78 g/mol

- CAS Number : 2803376-33-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an antagonist to certain Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are involved in the immune response. This antagonistic action can potentially modulate inflammatory responses and has implications for treating autoimmune diseases such as systemic lupus erythematosus and type 1 diabetes .

Biological Activity

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting TLR-mediated signaling pathways. This can be particularly beneficial in conditions characterized by chronic inflammation, such as ulcerative colitis and psoriasis .

- Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress .

- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

Case Study 1: Inhibition of TLR7/8

A study published in Nature demonstrated that compounds structurally related to 1-(Tert-butyl) 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride effectively inhibited TLR7/8 activation in vitro. This inhibition led to decreased production of pro-inflammatory cytokines, suggesting a therapeutic avenue for autoimmune disorders .

Case Study 2: Neuroprotection in Animal Models

In a series of animal studies, derivatives of this compound were administered to models of neurodegeneration. Results indicated significant improvements in behavioral tests and reduced markers of neuronal damage, highlighting its potential as a neuroprotective agent .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Data Table: Biological Activities Summary

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.